

# Infrared (IR) spectroscopy of 3-Methyl-1-phenylpent-1-yn-3-ol

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## Compound of Interest

Compound Name: 3-Methyl-1-phenylpent-1-yn-3-ol

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of **3-Methyl-1-phenylpent-1-yn-3-ol**

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of **3-Methyl-1-phenylpent-1-yn-3-ol**, a tertiary alkynyl alcohol with the chemical formula  $C_{12}H_{14}O$ <sup>[1]</sup>. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

## Molecular Structure and Functional Groups

**3-Methyl-1-phenylpent-1-yn-3-ol** is a molecule characterized by several key functional groups that give rise to a distinct infrared spectrum. These include:

- A hydroxyl group (-OH), characteristic of its alcohol functionality.
- An internal carbon-carbon triple bond ( $C\equiv C$ ), part of the alkyne structure.
- A phenyl group ( $C_6H_5$ ), providing aromatic characteristics.
- Aliphatic carbon-hydrogen bonds (C-H) within the methyl and ethyl substituents.

The unique combination of these groups allows for clear identification and characterization using IR spectroscopy.

## Infrared Spectral Data

The infrared spectrum of **3-Methyl-1-phenylpent-1-yn-3-ol** exhibits a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The quantitative data, derived from the NIST/EPA Gas-Phase Infrared Database, is summarized in the table below<sup>[1]</sup>.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment	Vibrational Mode
~3550 - 3200	Strong, Broad	O-H (Alcohol)	Stretching (Hydrogen-bonded)
~3030	Variable	C-H (Aromatic)	Stretching
2950 - 2850	Medium to Strong	C-H (Alkyl)	Stretching
2260 - 2100	Weak to Medium	C≡C (Internal Alkyne)	Stretching
1700 - 1500	Medium	C=C (Aromatic)	Ring Stretching
1470 - 1450	Medium	C-H (Alkyl)	Bending
1320 - 1000	Strong	C-O (Tertiary Alcohol)	Stretching
860 - 680	Strong	C-H (Aromatic)	Out-of-plane Bending

Note: The intensity of the C≡C stretching vibration in internal alkynes can be weak and sometimes absent if the molecule is highly symmetrical<sup>[2]</sup>. The broadness of the O-H stretch is due to intermolecular hydrogen bonding<sup>[2][3]</sup>.

## Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard methodology for obtaining the IR spectrum of a liquid sample like **3-Methyl-1-phenylpent-1-yn-3-ol**.

### 3.1. Instrumentation

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

- Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable for mid-IR analysis.
- Sample Cell: For a neat liquid sample, demountable cells with salt plates (e.g., NaCl or KBr) are commonly used.

### 3.2. Sample Preparation (Neat Liquid)

- Ensure the salt plates are clean, dry, and free of any residues from previous analyses. Handle them by the edges to avoid transferring moisture.
- Place one to two drops of the **3-Methyl-1-phenylpent-1-yn-3-ol** sample onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Mount the assembled salt plates in the spectrometer's sample holder.

### 3.3. Data Acquisition

- Background Scan: Before analyzing the sample, run a background spectrum with the empty, clean salt plates (or an empty sample compartment) in the beam path. This allows the instrument to subtract signals from atmospheric CO<sub>2</sub> and water vapor, as well as any instrumental artifacts.
- Sample Scan: Place the prepared sample in the spectrometer.
- Parameters: Set the appropriate acquisition parameters. Typical settings include:
  - Scan Range: 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

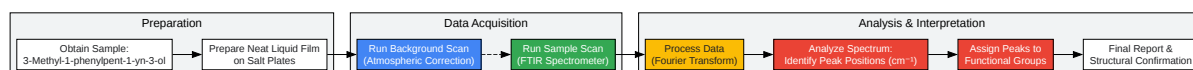
- **Data Processing:** The instrument's software automatically performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance vs. wavenumber).

### 3.4. Data Analysis and Interpretation

- The resulting spectrum is analyzed by identifying the key absorption bands.
- Compare the wavenumbers of the observed peaks to established correlation charts and spectral databases to assign them to specific functional groups[4][5].
- The presence of a strong, broad band around  $3400\text{ cm}^{-1}$  (O-H stretch), peaks in the  $3000\text{--}2850\text{ cm}^{-1}$  region (C-H stretches), a weak band around  $2200\text{ cm}^{-1}$  (C $\equiv$ C stretch), and strong absorptions in the fingerprint region (including the C-O stretch) confirms the structure of **3-Methyl-1-phenylpent-1-yn-3-ol**.

## Visualized Experimental Workflow

The logical flow of the IR spectroscopy experiment, from initial preparation to final data interpretation, is illustrated in the diagram below.



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Caption: Workflow for IR Spectroscopic Analysis.

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